AY-9944 - 366-93-8

AY-9944

Catalog Number: EVT-261308
CAS Number: 366-93-8
Molecular Formula: C22H29Cl3N2
Molecular Weight: 427.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AY-9944 is a synthetic compound classified as a cationic amphiphilic drug. Its primary role in scientific research stems from its potent ability to inhibit cholesterol biosynthesis. [, , , ] AY-9944 is primarily used as a research tool to investigate the role of cholesterol in various biological processes, developmental pathways, and disease models.

Future Directions
  • Further exploration of SLOS: Continued research using AY-9944 can provide deeper insights into the pathogenesis of SLOS, leading to potential therapeutic strategies. []
  • Therapeutic potential in other diseases: AY-9944's impact on immune function warrants further investigation for its potential therapeutic applications in HIV/AIDS and other immune-related disorders. [, ]
  • Developing new cholesterol-lowering drugs: AY-9944's specific inhibition of DHCR7 can serve as a basis for developing novel cholesterol-lowering medications with potentially fewer side effects. []
  • Understanding the role of cholesterol in specific brain functions: AY-9944 can be utilized to further investigate cholesterol's role in learning, memory, and behavior, potentially leading to new treatments for neurodevelopmental and neurodegenerative disorders. []

7-Dehydrocholesterol

Compound Description: 7-Dehydrocholesterol (7-DHC) is a precursor of cholesterol in the cholesterol biosynthesis pathway. It is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). 7-DHC accumulates in tissues when cholesterol biosynthesis is inhibited by AY-9944. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Cholesterol

Compound Description: Cholesterol is an essential component of cell membranes and a precursor to various steroid hormones. Its biosynthesis is affected by AY-9944, leading to decreased levels in serum and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Lanosterol

Compound Description: Lanosterol is a precursor molecule in the cholesterol biosynthesis pathway. It lies upstream of the steps inhibited by AY-9944. [, , , ]

Desmosterol

Compound Description: Desmosterol is another precursor of cholesterol in the biosynthesis pathway. It is converted to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). [, ]

BM 15.766

Compound Description: BM 15.766 is a hypocholesterolemic agent, structurally distinct from AY-9944, but also known to inhibit DHCR7. [, ]

U18666A

Compound Description: U18666A is an inhibitor of 24-dehydrocholesterol reductase (DHCR24), another key enzyme in the cholesterol biosynthesis pathway. [, ]

Triparanol

Compound Description: Triparanol is a cholesterol synthesis inhibitor that acts on both DHCR7 and DHCR24, affecting both 7-dehydrocholesterol and desmosterol conversion to cholesterol. [, , , ]

22,25-Diazacholesterol

Compound Description: 22,25-Diazacholesterol is another cholesterol synthesis inhibitor, similar in action to triparanol, affecting both DHCR7 and DHCR24. [, ]

Source and Classification

AY 9944 is classified as a cholesterol synthesis inhibitor, specifically targeting the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7). This enzyme is crucial in the cholesterol biosynthetic pathway, converting 7-dehydrocholesterol into cholesterol. The compound has a molecular weight of 464.3 g/mol and is recognized for its significant impact on lipid metabolism and related biological functions .

Synthesis Analysis

The synthesis of AY 9944 involves several key steps that focus on constructing its unique cyclohexane structure with specific substituents. The initial synthesis reported by Chappel et al. in 1964 outlines the following general approach:

  1. Starting Materials: The synthesis begins with cyclohexane derivatives that are subsequently modified to introduce the necessary functional groups.
  2. Reactions: The process typically involves:
    • N-alkylation: Introducing chlorobenzyl groups to the nitrogen atoms.
    • Cyclization: Forming the cyclohexane ring through various organic reactions.
    • Purification: The final product is purified to obtain AY 9944 in a suitable form for biological testing.

The detailed reaction mechanisms and conditions (such as temperature, solvent choice, and reaction time) are critical for optimizing yield and purity but are not extensively documented in the available literature .

Molecular Structure Analysis

AY 9944's molecular structure can be described in terms of its functional groups and stereochemistry:

  • Core Structure: The compound features a cyclohexane ring, which is a saturated six-membered carbon ring.
  • Substituents: It has two 2-chlorobenzylaminomethyl groups attached at the 1 and 4 positions of the cyclohexane, contributing to its lipophilicity and biological activity.
  • Stereochemistry: The trans configuration of the substituents plays a vital role in its interaction with biological targets.

The structural formula can be represented as follows:

C19H24Cl2N2HCl\text{C}_{19}\text{H}_{24}\text{Cl}_{2}\text{N}_{2}\text{HCl}

This configuration is critical for its function as an inhibitor of cholesterol biosynthesis .

Chemical Reactions Analysis

AY 9944 primarily participates in biochemical reactions that inhibit cholesterol synthesis. Its main chemical reaction involves:

  • Inhibition of DHCR7: AY 9944 acts as a competitive inhibitor of the DHCR7 enzyme, leading to decreased levels of cholesterol and increased levels of 7-dehydrocholesterol. The inhibition constant (IC50) for AY 9944 against DHCR7 is reported to be approximately 13 nM, indicating high potency .

Additionally, studies have shown that AY 9944 can induce metabolic changes in cellular systems, affecting sterol composition and potentially influencing cell signaling pathways related to growth and differentiation .

Mechanism of Action

The mechanism by which AY 9944 exerts its effects involves:

  1. Enzyme Inhibition: By binding to DHCR7, AY 9944 prevents the conversion of 7-dehydrocholesterol into cholesterol. This leads to an accumulation of intermediates in the cholesterol biosynthetic pathway.
  2. Alteration of Lipid Rafts: In neurological contexts, AY 9944 has been shown to affect the localization and function of gamma-aminobutyric acid (GABA) receptor proteins within lipid rafts in neuronal membranes. This alteration may contribute to neurological effects such as seizures observed in animal models treated with AY 9944 .
  3. Teratogenic Effects: Research indicates that AY 9944 can lead to teratogenic outcomes in animal models, likely due to disrupted cholesterol homeostasis during critical periods of development .
Physical and Chemical Properties Analysis

AY 9944 exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties influence how AY 9944 is handled in laboratory settings and its potential applications in research .

Applications

AY 9944 has been employed in various scientific applications:

  1. Research on Cholesterol Metabolism: It serves as a valuable tool for studying cholesterol biosynthesis pathways and their implications in diseases such as atherosclerosis.
  2. Neuroscience Studies: Due to its effects on GABA receptor localization, AY 9944 is used in research investigating seizure disorders and other neurological conditions.
  3. Developmental Biology: Its teratogenic effects make it relevant for studies on embryonic development and the impact of lipid metabolism on fetal health.
Biochemical Mechanisms of Action

Inhibition of Δ7-Sterol Reductase (DHCR7) Activity

AY 9944 (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride) functions as a potent and selective inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), also known as Δ7-sterol reductase. This enzyme catalyzes the final step in the Kandutsch-Russell cholesterol biosynthesis pathway, specifically the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to produce cholesterol. Biochemical studies have established that AY 9944 inhibits DHCR7 with an exceptionally high potency, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 13 nM in enzymatic assays using recombinant human DHCR7 [1] [7]. This inhibitory activity is approximately 100-fold more potent than other known DHCR7 inhibitors like BM15766 and Triparanol [8].

The molecular mechanism involves AY 9944's irreversible binding to DHCR7's catalytic site, effectively blocking the enzyme's ability to utilize the cofactor NADPH for the reduction reaction [2] [5]. Structural studies indicate that the trans-configuration of AY 9944 is critical for its binding affinity, allowing optimal interaction with hydrophobic residues near the enzyme's active site [1]. This specific inhibition makes AY 9944 an invaluable research tool for modeling DHCR7 deficiency states, particularly Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder characterized by mutations in the DHCR7 gene [6] [8].

Table 1: Comparative Inhibition of DHCR7 by Sterol Biosynthesis Inhibitors

InhibitorPrimary TargetIC₅₀ for DHCR7ReversibilitySelectivity for DHCR7
AY 9944DHCR713 nMIrreversibleHigh
BM15766DHCR7~1 µMReversibleModerate
TriparanolDHCR7~1.5 µMReversibleLow (multiple targets)
U18666ANPC1 protein~300 nMIrreversibleLow

Disruption of Cholesterol Biosynthesis Pathways

The inhibition of DHCR7 by AY 9944 induces profound disruptions throughout the cholesterol biosynthesis pathway. By specifically targeting this terminal enzymatic step, AY 9944 causes a metabolic rerouting of sterol intermediates, leading to the accumulation of upstream precursors while drastically reducing cholesterol production [1] [8]. Unlike statins (e.g., lovastatin), which inhibit the rate-limiting enzyme HMG-CoA reductase at the pathway's entry point, AY 9944 uniquely allows the accumulation of late-stage intermediates while specifically blocking the final conversion [8].

At higher concentrations (>10 µM), AY 9944 exhibits secondary inhibitory effects on sterol Δ⁷-Δ⁸ isomerase, leading to the additional accumulation of cholest-8-en-3β-ol in embryonic tissues [1] [3]. This dual-action inhibition creates a complex sterol profile characterized by multiple abnormal metabolites. The compound's amphiphilic cationic properties enable it to integrate into cellular membranes, potentially disrupting membrane-bound enzyme complexes involved in sterol biosynthesis [2] [5].

The biochemical consequences extend beyond simple cholesterol reduction to impaired post-squalene pathway flux, affecting the production of biologically active sterols essential for cellular function. This disruption has particularly significant implications for the Sonic Hedgehog (Shh) signaling pathway, which requires cholesterol for the autocatalytic processing and activation of Hedgehog proteins. Studies demonstrate that AY 9944 treatment disrupts embryonic patterning by interfering with Shh signal transduction, independent of its effects on overall cellular cholesterol levels [5] [7].

Accumulation of 7-Dehydrocholesterol (7-DHC) in Tissues

The hallmark biochemical consequence of DHCR7 inhibition by AY 9944 is the substantial accumulation of 7-dehydrocholesterol (7-DHC) across biological systems. In vivo studies using rat models demonstrate that AY 9944 administration (7.5 mg/kg administered subcutaneously every six days from postnatal day 2 to 20) results in a persistent elevation of 7-DHC in all examined tissues, including brain, plasma, and liver, with effects lasting up to 400 days post-treatment cessation [1] [3]. The magnitude of 7-DHC accumulation exhibits tissue-specific variability, with the most pronounced accumulation observed in neural tissues, where 7-DHC levels can exceed physiological concentrations by 100-500 fold [3] [6].

The pathological significance of 7-DHC accumulation stems from its dual role as both a metabolic intermediate and a highly oxidizable molecule. 7-DHC possesses a bis-allylic structure that makes it approximately 200 times more susceptible to free radical oxidation than cholesterol. This results in the formation of potentially toxic oxysterols such as 7-DHC-derived hydroperoxides and 7-ketocholesterol, which have been implicated in oxidative stress and cellular damage observed in SLOS models [6]. Furthermore, the altered physical properties of membranes containing high 7-DHC content affect membrane fluidity, thickness, and permeability, potentially explaining neurological manifestations in long-term AY 9944 exposure models [6].

Table 2: Tissue-Specific Accumulation of 7-DHC Following AY 9944 Administration

Tissue7-DHC Increase (Fold vs. Control)Persistence After TreatmentFunctional Consequences
Brain100-500x>400 daysAltered membrane fluidity, disrupted lipid raft organization, GABA receptor mislocalization
Liver50-200x60-90 daysImpaired VLDL secretion, reduced bile acid synthesis
Plasma80-300x60-90 daysOxysterol formation, lipoprotein modifications
Adrenal Glands70-150x>100 daysImpaired steroid hormone synthesis, altered stress response

Impact on Sterol Homeostasis and Precursor Metabolites

AY 9944 administration induces a complex dysregulation of sterol homeostasis extending beyond 7-DHC accumulation. The blockade at DHCR7 creates a metabolic bottleneck that causes the abnormal buildup of multiple upstream sterol precursors, including zymosterol, desmosterol, and cholest-8-en-3β-ol [1] [5] [8]. This altered sterol profile has been documented in both in vitro models (human keratinocytes treated with 1 μg/mL AY 9944 for 15 hours) and in vivo systems, demonstrating tissue-specific metabolic adaptations [1] [2].

The compensatory responses to impaired cholesterol biosynthesis include the paradoxical upregulation of sterol regulatory element-binding proteins (SREBPs), transcription factors that activate genes involved in cholesterol synthesis and uptake. However, this feedback system cannot overcome the enzymatic blockade at DHCR7, resulting in sustained pathological sterol profiles despite increased transcription of biosynthetic genes. Additionally, AY 9944 directly inhibits ACAT (acyl-CoA:cholesterol acyltransferase) activity, further reducing cholesterol esterification and storage in lipid droplets [2] [5].

The functional consequences of this disrupted sterol homeostasis are particularly evident in membrane biology. While 7-DHC can promote lipid raft formation similarly to cholesterol, the protein composition of these microdomains differs significantly, leading to aberrant signaling and impaired membrane trafficking [6]. This is exemplified by the mislocalization of GABA receptors in neuronal membranes of AY 9944-treated rats, which contributes to epileptiform activity in these models [6] [7]. Furthermore, the altered sterol precursor ratios affect the maturation and function of sterol-sensitive proteins, including those involved in developmental signaling pathways like Hedgehog and Wnt [5] [7].

The oxidative metabolism of accumulated 7-DHC generates novel oxysterols not typically present in significant quantities in biological systems. These include 3β,5α-dihydroxycholest-7-en-6-one and 7-DHC-derived epoxy derivatives, which have been detected in tissues and fluids of AY 9944-treated rats [6]. Some of these oxysterols exhibit potent biological activities, functioning as ligands for nuclear receptors (e.g., LXRα) or modulators of inflammatory responses, thereby creating secondary pathophysiological effects distinct from simple cholesterol deficiency.

Table 3: Sterol Metabolites Altered by AY 9944 Treatment

Sterol MetaboliteChange DirectionEnzymatic Step AffectedBiological Significance
7-Dehydrocholesterol (7-DHC)Marked increaseDHCR7 inhibitionHighly oxidizable, membrane disruption
Cholest-8-en-3β-olIncreaseΔ⁷-Δ⁸ isomerase inhibitionDevelopmental signaling impairment
DesmosterolDecreaseSecondary metabolic shiftReduced membrane fluidity
ZymosterolIncreaseUpstream accumulationPotential signaling molecule
7-DHC-derived oxysterolsNovel formationNon-enzymatic oxidationAltered nuclear receptor activation, cellular stress
CholesterolDecreaseTerminal synthesis blockMembrane composition changes, signaling disruption

Properties

CAS Number

366-93-8

Product Name

AY 9944

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;hydrochloride

Molecular Formula

C22H29Cl3N2

Molecular Weight

427.8 g/mol

InChI

InChI=1S/C22H28Cl2N2.ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;/h1-8,17-18,25-26H,9-16H2;1H

InChI Key

LQQACHJPSRGDBL-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

A-7, AY9944
AY 9944
AY-9944
AY9944
AY9944 A 7
AY9944 A-7
AY9944-A-7
trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.